Stille Coupling Yields: 6-Stannyl vs. 6-Boronic Ester Derivatives
The 6-tributylstannyl group enables Stille cross-coupling reactions, a transformation that is not feasible with the 6-boronic ester analog (CAS 1160790-18-0). In a model system using the structurally related C-3 stannyl-[1,2,3]triazolo[1,5-a]pyridine, Stille couplings with various aryl halides proceeded in yields ranging from 41% to 76% under microwave-assisted conditions [1]. The 6-boronic ester analog, in contrast, would be ineffective under identical Stille conditions, requiring a complete re-optimization to Suzuki-Miyaura parameters.
| Evidence Dimension | Cross-coupling reaction compatibility |
|---|---|
| Target Compound Data | Stille coupling enabled; reported yields 41-76% for C-3 analog |
| Comparator Or Baseline | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine (CAS 1160790-18-0) |
| Quantified Difference | Stille coupling not applicable for boronic ester; requires Suzuki-Miyaura conditions |
| Conditions | Pd-catalyzed coupling with aryl halides; yields reported for C-3 stannyl analog under microwave irradiation |
Why This Matters
Procurement of the stannane is essential when a Stille coupling step is specified in a synthetic route; substituting with a boronic ester will not yield the desired product.
- [1] Tetrahedron Letters. (2011). Novel synthesis of C-3-(hetero)aryl [1,2,3]triazolo[1,5-a]pyridines using the Stille reaction. 52(48), 6376-6378. View Source
